molecular formula C13H21NO4 B13476594 tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

Cat. No.: B13476594
M. Wt: 255.31 g/mol
InChI Key: TVMTXDMYDNVSSR-ULKQDVFKSA-N
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Description

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is a bicyclic carbamate derivative featuring a 3-oxabicyclo[3.3.1]nonane core with a ketone group at the 9-position (9-oxo) and a tert-butoxycarbonyl (Boc) carbamate group at the 7-position. The compound’s key structural features include:

  • A rigid bicyclo[3.3.1]nonane scaffold with an ether oxygen (3-oxa) and a ketone (9-oxo).
  • A Boc-protected amine at the 7-position, which enhances stability and facilitates synthetic manipulation.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?

InChI Key

TVMTXDMYDNVSSR-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O

Origin of Product

United States

Preparation Methods

Bicyclic Ring Formation

The bicyclic 3-oxabicyclo[3.3.1]nonane system can be synthesized via intramolecular cyclization reactions involving ether formation. One effective approach is the cyclization of appropriate diol or hydroxy-ketone precursors under acidic or catalytic conditions to form the oxabicyclic ring system.

  • For example, an intramolecular nucleophilic attack of a hydroxyl group on a ketone or activated alkene can produce the 3-oxabicyclo[3.3.1]nonane framework.
  • Gold(I)-catalyzed cycloisomerization of alkynes tethered to oxygen nucleophiles has been reported to efficiently construct oxabicyclic systems with high regio- and stereoselectivity, as described in advanced synthetic methodologies.

Stereochemical Control

  • The endo stereochemistry at the 7-position is achieved by controlling the cyclization conditions and the configuration of the starting materials.
  • Diastereoselective cyclizations and rearrangements are employed to favor the endo isomer, which is crucial for biological activity and subsequent functionalization steps.

Formation of the tert-Butyl Carbamate Group

Carbamate Installation

The tert-butyl carbamate (Boc) protecting group is introduced on the amine functionality at the 7-position.

  • The amine precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate.
  • This step is usually performed after the bicyclic core and keto group are established to avoid side reactions.

Purification

  • The crude this compound product is purified by trituration with a mixture of acetone and petroleum ether, followed by column chromatography on silica gel to achieve high purity.
  • Careful purification is necessary to isolate the desired stereoisomer and remove impurities.

Representative Preparation Process (Based on Patent PT93107A)

Step Reagents/Conditions Description Outcome
1 Starting bicyclic precursor Preparation of bicyclic intermediate Formation of 3-oxabicyclo[3.3.1]nonane core
2 Oxidizing agent (e.g., PCC) Selective oxidation at 9-position Introduction of 9-oxo group
3 Di-tert-butyl dicarbonate, base (e.g., Et3N) Carbamate formation on 7-amino position tert-Butyl carbamate installation
4 Acetone/petroleum ether, silica gel column Purification Pure this compound

Analytical and Structural Confirmation

  • The final compound is characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the bicyclic structure, stereochemistry, and functional groups.
  • The molecular formula is C13H21NO4 with a molecular weight of 255.31 g/mol.
  • Stereochemical descriptors such as (1R,5S) or (1S,5R) are assigned based on chiral centers in the bicyclic system.

Summary of Key Preparation Insights

Aspect Details
Core Formation Intramolecular cyclization or gold(I)-catalyzed cycloisomerization to form 3-oxabicyclo[3.3.1]nonane
Oxidation Mild selective oxidation to introduce 9-oxo group
Carbamate Installation Reaction with di-tert-butyl dicarbonate and base
Purification Trituration and silica gel chromatography
Stereochemical Control Achieved via selective cyclization and choice of starting materials
Characterization Techniques NMR, MS, X-ray crystallography

This comprehensive synthesis approach ensures the efficient and stereoselective preparation of this compound, a compound of interest for its structural complexity and potential biological applications. The methods integrate modern catalytic strategies and classical organic transformations, supported by thorough purification and characterization protocols.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various derivatives .

Scientific Research Applications

tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished from analogs by its 9-oxo substituent , which replaces nitrogen or hydrogen atoms found in related bicyclic carbamates. Key comparisons include:

Nitrogen-Containing Analogs

tert-Butyl (3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate (CAS 2231674-92-1) Molecular Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.31 Features: Contains a 7-aza (NH) group instead of the 9-oxo, introducing basicity and hydrogen-bonding capability. Applications: Widely used in peptide mimetics and kinase inhibitors due to its amine functionality .

Availability: Supplied by Aladdin Scientific and eMolecules in high purity (≥97%) .

Hydroxy and Methyl Derivatives

tert-Butyl ((9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl)carbamate (CAS 1315366-05-2) Molecular Formula: C₁₃H₂₄N₂O₄ Molecular Weight: 270.37 Features: A 9-hydroxy group increases hydrophilicity, while the methyl group adds steric bulk. Use Case: Explored in prodrug design for improved solubility .

Piperidine and Cyclohexane Derivatives

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)

  • Features : Piperidine ring with stereochemical complexity, enabling chiral drug synthesis.
  • Stability : Less rigid than bicyclic analogs but offers flexibility for conformational studies .

Physicochemical Properties

Property Target Compound (9-oxo) 7-Aza Analog (CAS 2231674-92-1) 9-Hydroxy Analog (CAS 1315366-05-2)
Molecular Weight ~244 (inferred) 242.31 270.37
Polarity Moderate (ketone) High (amine) High (hydroxy)
Reactivity Ketone oxidation/attack Amine nucleophilicity Hydroxy esterification
Storage Stability Sensitive to reductants Stable in inert atmospheres Hygroscopic

The 9-oxo derivative’s ketone group increases electrophilicity, making it prone to nucleophilic addition or reduction, whereas nitrogen-containing analogs exhibit basicity and metal-coordination properties .

Research Findings

  • 7-Aza Analog : Key intermediate in the synthesis of antiviral agents, leveraging NH for hydrogen bonding with viral proteases .
  • 9-Hydroxy Analog : Explored in prodrug formulations to enhance water solubility of hydrophobic APIs .

Q & A

Basic Research Questions

What are the common synthetic routes for tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this bicyclic carbamate typically involves multi-step protection/deprotection strategies. For example:

  • Step 1: Construction of the 3-oxabicyclo[3.3.1]nonane scaffold via intramolecular cyclization of a pre-organized diol or ketone intermediate under acidic or thermal conditions.
  • Step 2: Introduction of the carbamate group using tert-butyloxycarbonyl (Boc) protection. A common method employs Boc-anhydride (Boc₂O) in the presence of a base (e.g., DMAP) to selectively functionalize the amine group on the bicyclic system .
    Optimization Tips:
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent Boc-group hydrolysis.
  • Monitor reaction progress via TLC or HPLC to minimize over-functionalization.

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Adjust pH with 0.1% TFA to improve peak resolution.
    • Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]⁺ or [M+Na]⁺) with <1 ppm error .
  • Structural Confirmation:
    • X-ray Crystallography: Suitable single crystals can be grown via vapor diffusion (e.g., hexane/ethyl acetate). Refinement using SHELXL (via Olex2 or similar software) resolves bond lengths and angles .
    • NMR Spectroscopy: Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the bicyclic system’s carbonyl (δ ~170–175 ppm in ¹³C NMR). NOESY can confirm endo stereochemistry .

Advanced Research Questions

How do computational methods assist in understanding the conformational dynamics of the 3-oxabicyclo[3.3.1]nonane system?

Methodological Answer:

  • Ab Initio Calculations (Gaussian): Geometry optimizations at the HF/6-31G level reveal minimal energy differences (ΔE ~1.5 kcal/mol) between chair-chair (CC) and boat-chair (BC) conformers. This explains the flexibility of the bicyclic framework in solution .
  • MD Simulations (AMBER/CHARMM): Simulate solvent effects (e.g., DMSO or water) to predict dominant conformers under experimental conditions. Compare with NOESY data to validate dynamic equilibria .

What strategies resolve discrepancies between experimental crystallographic data and computational conformational predictions?

Methodological Answer:

  • Multi-Method Validation:
    • X-ray vs. DFT: If crystallography shows a CC conformer but DFT predicts BC dominance, check for crystal packing effects (e.g., hydrogen bonds or π-stacking) that stabilize the CC form .
    • Variable-Temperature NMR: Observe coalescence of signals (e.g., bridgehead protons) to estimate activation energy for interconversion. Compare with computed transition states .
  • High-Resolution Data: Use synchrotron radiation (λ <1 Å) to resolve subtle electron density differences, particularly for oxygen atoms in the 3-oxa ring .

How can researchers mitigate challenges in functionalizing the bicyclic system without ring-opening?

Methodological Answer:

  • Protecting Group Strategy:
    • Use orthogonal protection (e.g., Fmoc for amines, TBS for alcohols) to enable selective modifications .
    • Avoid strong acids (e.g., TFA) during Boc deprotection; opt for milder conditions (e.g., HCl in dioxane) .
  • Catalytic Methods:
    • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under low-temperature conditions (<50°C) preserves ring integrity .

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